Product packaging for Docosa-6,9-dien-11-ol(Cat. No.:CAS No. 649561-49-9)

Docosa-6,9-dien-11-ol

Cat. No.: B12601976
CAS No.: 649561-49-9
M. Wt: 322.6 g/mol
InChI Key: RYDMMYHMPCKJHZ-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry and Lipid Metabolism

In the realm of natural products chemistry, long-chain unsaturated alcohols are significant due to their diverse roles in chemical communication among organisms. frontiersin.org (6Z,9Z)-docosa-6,9-dien-11-ol is a prime example, having been identified as a component of an insect sex pheromone blend. hebmu.edu.cn Pheromones are chemical signals that trigger innate behavioral responses in members of the same species, and their biosynthesis is a specialized area of lipid metabolism.

The biosynthesis of such complex molecules in insects is a testament to the intricate enzymatic machinery evolved for chemical signaling. researchgate.net While the specific metabolic pathway for (6Z,9Z)-docosa-6,9-dien-11-ol has not been explicitly detailed, it is understood to derive from common fatty acid precursors, such as linoleic acid or linolenic acid, obtained from the insect's diet. nih.gov These precursors undergo a series of desaturation and chain-elongation steps, followed by reduction to form the final alcohol product. This process is a fascinating example of how dietary components are transformed into potent semiochemicals. The coordination of these metabolic processes occurs primarily in the insect's fat body, which is analogous to the liver and adipose tissue in vertebrates. nih.gov

Historical Perspectives on Unsaturated Long-Chain Alcohol Research

The study of unsaturated long-chain alcohols as signaling molecules has a rich history, dating back to the structural elucidation of the first insect sex pheromone, bombykol, from the silkworm moth Bombyx mori in the mid-20th century. This pioneering work opened the door to the field of chemical ecology and demonstrated the importance of long-chain unsaturated alcohols in insect communication. Research in this area has since expanded to identify a vast array of structurally diverse pheromones, including other long-chain alcohols, aldehydes, and esters. nih.gov The identification of (6Z,9Z)-docosa-6,9-dien-11-ol and its homologues as pheromone components in tussock moths represents a more recent advancement in this field, highlighting the continued discovery of novel semiochemicals. nih.govresearchgate.net

Significance of Docosa-6,9-dien-11-ol in Contemporary Chemical and Biological Sciences

The primary significance of (6Z,9Z)-docosa-6,9-dien-11-ol lies in its role as a synergistic component of the female sex pheromone of the fir tussock moth, Orgyia detrita. hebmu.edu.cn This moth is considered a pest in forestry, and understanding its chemical communication is crucial for developing effective and environmentally benign pest management strategies. ufl.edu Pheromone-based monitoring and mating disruption are key components of integrated pest management programs. hebmu.edu.cn

The pheromone blend of O. detrita is a mixture of (6Z,9Z)-docosa-6,9-dien-11-ol and its lower and higher homologues, (6Z,9Z)-6,9-eicosadien-11-ol (C20) and (6Z,9Z)-6,9-henicosadien-11-ol (C21). nih.govresearchgate.net The precise ratio of these components is often critical for eliciting a behavioral response in the male moth. Field-trapping experiments have demonstrated that synthetic blends of these compounds can be used to attract and trap male moths, providing a valuable tool for population monitoring. nih.govresearchgate.net

The chemical synthesis of these specific long-chain unsaturated secondary alcohols presents a challenge for organic chemists, requiring stereoselective methods to control the geometry of the double bonds and the stereochemistry of the alcohol. The successful synthesis of these compounds is not only important for their application in pest management but also contributes to the development of new synthetic methodologies.

Current Research Gaps and Future Directions in this compound Studies

Despite its identification and role as a pheromone component, specific research focusing solely on (6Z,9Z)-docosa-6,9-dien-11-ol is limited. A significant research gap is the elucidation of its precise biosynthetic pathway in Orgyia detrita. While general pathways for Type II pheromones are proposed, the specific enzymes (desaturases, elongases, and reductases) involved in the formation of this C22 alcohol have not been characterized.

Another area for future research is the determination of the absolute configuration of the chiral center at the C-11 position in the naturally produced (6Z,9Z)-docosa-6,9-dien-11-ol. In many insect pheromone systems, only one enantiomer is biologically active, and understanding this is critical for the synthesis of effective pheromone lures. For its homologue, (6Z,9Z)-6,9-henicosadien-11-ol, it has been shown that a specific blend of enantiomers is most attractive. nih.gov Similar studies are needed for the docosadienol.

Furthermore, the chemical instability of some related tussock moth pheromones, such as the ketone analogue from Orgyia leucostigma, has prompted research into the development of more stable "propheromones" that slowly release the active compound in the field. researchgate.netresearchgate.net This approach could also be beneficial for the practical application of (6Z,9Z)-docosa-6,9-dien-11-ol in pest management, representing a promising avenue for future investigation. The development of microbial production systems for insect pheromones, including long-chain fatty alcohols, is another active area of research aimed at providing a sustainable and cost-effective alternative to chemical synthesis. frontiersin.orgresearchgate.net

Detailed Research Findings

Research on (6Z,9Z)-docosa-6,9-dien-11-ol is intrinsically linked to the study of the pheromone blend of Orgyia detrita. The identification of this compound was achieved through coupled gas chromatographic-electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS) of female pheromone gland extracts. nih.govresearchgate.net GC-EAD is a powerful technique that allows for the identification of biologically active compounds by measuring the antennal response of the insect to the separated chemical components.

While a specific synthesis for (6Z,9Z)-docosa-6,9-dien-11-ol is not detailed in the available literature, the synthesis of its close homologue, (6Z,9Z,11R)-6,9-heneicosadien-11-ol, has been described and serves as a representative example of the synthetic challenges and strategies for this class of molecules. researchgate.net The synthesis involves a multi-step sequence that carefully constructs the carbon backbone and introduces the two Z-configured double bonds and the chiral alcohol functionality. Such synthetic routes are crucial for confirming the structure of the natural product and for producing sufficient quantities for field studies.

The table below summarizes the key pheromone components of Orgyia detrita.

Compound NameMolecular FormulaRole in Pheromone Blend
(6Z,9Z)-6,9-Eicosadien-11-olC20H38OLower homologue
(6Z,9Z)-6,9-Henicosadien-11-olC21H40OMajor component
(6Z,9Z)-6,9-Docosadien-11-olC22H42OSynergistic component hebmu.edu.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42O B12601976 Docosa-6,9-dien-11-ol CAS No. 649561-49-9

Properties

CAS No.

649561-49-9

Molecular Formula

C22H42O

Molecular Weight

322.6 g/mol

IUPAC Name

docosa-6,9-dien-11-ol

InChI

InChI=1S/C22H42O/c1-3-5-7-9-11-13-15-17-19-21-22(23)20-18-16-14-12-10-8-6-4-2/h12,14,18,20,22-23H,3-11,13,15-17,19,21H2,1-2H3

InChI Key

RYDMMYHMPCKJHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C=CCC=CCCCCC)O

Origin of Product

United States

Occurrence, Isolation, and Structural Elucidation of Docosa 6,9 Dien 11 Ol

Natural Occurrence and Distribution of Docosa-6,9-dien-11-ol

Long-chain fatty alcohols, a class of compounds to which this compound belongs, are widespread in nature, serving various biological functions. They are typically found as components of waxes, which are esters of fatty acids and fatty alcohols. wikipedia.org The specific distribution of this compound is not well-documented, but related C22 unsaturated alcohols have been identified in a range of organisms.

Marine environments are a rich source of diverse lipids, including long-chain unsaturated alcohols. While the presence of this compound itself is not specifically confirmed in available literature, related compounds have been isolated. For instance, cis-11-docosen-1-ol has been identified in marine ctenophores. mmsl.cz Marine invertebrates, such as sponges, are known to produce a variety of unique long-chain acetylenic alcohols as part of their chemical defense mechanisms. mmsl.cz

Microalgae are recognized as a promising source of various bioactive compounds, including long-chain alcohols. techno-press.orgtechno-press.org Studies on the microalga Monoraphidium sp. have shown the production of a range of long-chain alcohols with carbon chain lengths from 12 to 20. techno-press.orgtechno-press.org Although this study did not identify C22 alcohols, the metabolic pathways present in microalgae for fatty acid and alcohol synthesis suggest that species producing longer-chain varieties may exist.

Table 1: Examples of Long-Chain Alcohols in Marine and Microalgal Sources

Compound Name Source Organism Carbon Chain Length Reference
cis-11-docosen-1-ol Marine ctenophores C22 mmsl.cz

The epicuticular waxes of plants are a major reservoir of long-chain fatty alcohols, which play a crucial role in protecting the plant from environmental stressors. researchgate.net These alcohols typically have an even number of carbon atoms, with chain lengths often ranging from C22 to C28. researchgate.netgerli.comskinchakra.eu While the specific isomer this compound has not been reported, C22 alcohols are known constituents of plant-derived oils and waxes. For example, rapeseed oil and mustard seed oil can be sources of C20-C22 fatty alcohols. wikipedia.org In Arabidopsis thaliana, C22:0 fatty alcohols are components of root waxes. nih.gov

Table 2: Plant Sources of Long-Chain Fatty Alcohols

Plant Source Common Name Fatty Alcohol Chain Lengths Reference
Brassica napus Rapeseed C20-C22 wikipedia.org
Brassica juncea Mustard C20-C22 wikipedia.org
Arabidopsis thaliana Thale cress C18-C22 nih.gov

Methodologies for Extraction and Purification of this compound

The extraction and purification of long-chain unsaturated alcohols from natural sources involve a multi-step process tailored to the specific source material and the chemical properties of the target compound.

The initial step in isolating long-chain alcohols from biological matrices is typically solvent extraction. The choice of solvent depends on the polarity of the target molecule and the nature of the source material. A common approach for lipid extraction involves the use of a mixture of polar and non-polar solvents. For instance, a chloroform/methanol mixture is effective for extracting lipids from cellular materials. nih.gov Other solvents such as hexane, ethanol, and dichloromethane are also employed. nih.govwwu.eduimpactfactor.org

For sources rich in waxes, a saponification step is often necessary. This involves heating the crude extract with an alkali, such as potassium hydroxide (KOH) in ethanol, to hydrolyze the wax esters and release the free fatty alcohols and fatty acids. gerli.commatec-conferences.org Following saponification, the mixture is partitioned between an organic solvent (e.g., hexane or diethyl ether) and an aqueous phase to separate the neutral lipids, including the fatty alcohols, from the more polar components. nih.gov

Table 3: Common Solvents Used in the Extraction of Long-Chain Alcohols

Solvent/Solvent System Application Reference
Chloroform/Methanol General lipid extraction from tissues nih.gov
Hexane Extraction of non-polar lipids and waxes wwu.edu
Ethanol Used in saponification and extraction gerli.commatec-conferences.org

Following initial extraction and partitioning, chromatographic techniques are essential for the purification of specific long-chain alcohols.

Column Chromatography: Column chromatography, often using silica gel as the stationary phase, is a widely used method for separating compounds based on their polarity. wwu.edu A solvent gradient of increasing polarity is typically used to elute different classes of lipids. For instance, non-polar compounds like hydrocarbons can be eluted with a non-polar solvent such as hexane, followed by the elution of fatty alcohols with a more polar solvent mixture like dichloromethane or hexane/ethyl acetate. wwu.edu

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) offers higher resolution and is a powerful tool for the final purification and analysis of long-chain alcohols. nih.govtandfonline.com Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase, is commonly used. reddit.com In this setup, more polar compounds elute earlier, while less polar, longer-chain alcohols have longer retention times. reddit.com The choice of mobile phase, often a mixture of solvents like acetonitrile, methanol, and water, is critical for achieving optimal separation. gerli.com For complex mixtures, derivatization of the alcohol to a chromophoric or fluorophoric ester can enhance detection sensitivity. gerli.com

Table 4: Chromatographic Methods for Long-Chain Alcohol Purification

Chromatographic Technique Stationary Phase Typical Mobile Phase Principle of Separation Reference
Column Chromatography Silica Gel Hexane, Dichloromethane, Ethyl Acetate Polarity wwu.edu

Information Unavailable for this compound

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental data regarding the chemical compound “this compound” is not available. This includes detailed information on its isolation, advanced separation methodologies, and spectroscopic characterization.

Multiple targeted searches were conducted to locate data on the separation techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) of this compound. These inquiries did not yield any specific experimental results for this particular compound.

Consequently, it is not possible to provide the requested detailed article with scientifically accurate data tables for the following sections:

Spectroscopic Characterization for Structural and Stereochemical Elucidation of this compound

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Without access to published research detailing the isolation and analytical characterization of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authority. Further research and publication by the scientific community would be necessary to enable a thorough and factual discussion of this compound.

High-Resolution Mass Spectrometry - an overview - ScienceDirect High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. HRMS instruments can measure mass-to-charge ratio (m/z) to four or five decimal places, which allows for the differentiation of compounds with the same nominal mass but different elemental formulas (isobars). This capability is crucial in various fields, including drug discovery, metabolomics, proteomics, and environmental analysis. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7_6yQY3v9P9_j4Fj2YwF9X86u9g2Kx50wW306B_Q_4q-r27W-Fq-1H0d76qD_21tV2q09sQ59pB17-4yW3G3tG5d92hF07H6n1Y-j20-M_x7f202g-R5gKk_16_r9Y8wYg Chiroptical Spectroscopy - an overview - ScienceDirect Chiroptical spectroscopy refers to a group of spectroscopic techniques that provide information about the three-dimensional structure of chiral molecules. These techniques are based on the differential interaction of left and right circularly polarized light with enantiomers. The most common chiroptical spectroscopic methods include: 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Synthetic Methodologies for Docosa 6,9 Dien 11 Ol and Its Analogs

Retrosynthetic Analysis of Docosa-6,9-dien-11-ol

A retrosynthetic analysis of this compound dictates a strategic disassembly of the molecule into simpler, commercially available, or easily synthesized precursors. The primary disconnections are typically made at the alkene and the carbon-carbon single bonds adjacent to the stereocenter.

A plausible retrosynthetic pathway is as follows:

Olefin Disconnection : The C6-C7 and C9-C10 double bonds are disconnected. This suggests that olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, are key forward-steps. This disconnection breaks the molecule into three main fragments.

C-C Bond Disconnection : A disconnection at the C11-C12 bond simplifies the molecule into two key synthons: a C11 aldehyde or a related electrophile containing the dienyl moiety, and a C11 nucleophile derived from undecyl bromide.

Functional Group Interconversion (FGI) : The hydroxyl group at C11 can be traced back to a ketone, suggesting a stereoselective reduction as a key transformation in the forward synthesis.

This analysis leads to a convergent synthesis plan, where key fragments are synthesized separately and then coupled together in the final stages. The primary building blocks would be a C1-C5 fragment, a C6-C11 fragment containing the eventual hydroxyl group, and a C12-C22 fragment.

Total Synthesis Approaches to this compound

The total synthesis of this compound relies on the strategic implementation of stereocontrolled reactions to install the alkene moieties and the chiral alcohol.

The precise geometry of the C6 and C9 double bonds is critical for the molecule's identity and function. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful and widely used methods for creating carbon-carbon double bonds with high stereoselectivity. thieme-connect.comconicet.gov.arlibretexts.org

The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. wikipedia.org The stereochemical outcome is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (with alkyl substituents) typically react under lithium-salt-free conditions to produce (Z)-alkenes with high selectivity.

Stabilized ylides (with electron-withdrawing groups) generally yield (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, uses phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding ylides. nrochemistry.com This reaction often provides excellent stereocontrol and is known for producing predominantly (E)-alkenes. semanticscholar.orgnih.gov However, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-coordinating bases (e.g., KHMDS) in the presence of crown ethers, can provide high selectivity for (Z)-alkenes. nrochemistry.com

ReactionReagent TypeTypical ConditionsPredominant Stereoisomer
Wittig Non-stabilized Ylide (e.g., R=alkyl)Salt-free (e.g., NaHMDS, KHMDS)(Z)-alkene
Wittig Stabilized Ylide (e.g., R=CO₂Et)Protic or aprotic solvents(E)-alkene
HWE Standard PhosphonateNaH, THF(E)-alkene
Still-Gennari HWE Bis(trifluoroethyl)phosphonateKHMDS, 18-crown-6, THF, -78 °C(Z)-alkene

Assembling the 22-carbon backbone of this compound is a multi-step process that often involves the coupling of smaller, functionalized fragments. Following the retrosynthetic plan, key fragments can be joined using standard carbon-carbon bond-forming reactions.

A common strategy involves:

Alkylation/Coupling : An organometallic reagent derived from a long-chain alkyl halide (e.g., a C10 or C11 fragment) can be coupled with an electrophilic fragment containing the diene and precursor to the alcohol. For instance, an undecyl magnesium bromide (a Grignard reagent) or an undecyl lithium cuprate (B13416276) could be used to attack an epoxide or aldehyde.

Sequential Olefination : The backbone can be built progressively using a series of olefination reactions. For example, a C5 phosphonium salt could be reacted with a C6 aldehyde-alcohol fragment, followed by further functional group manipulation and a second olefination to add the remaining C11 chain. This linear approach allows for the sequential and controlled introduction of the double bonds.

The hydroxyl group (-OH) is a key functional group that imparts polarity and specific chemical reactivity to the molecule. britannica.comncert.nic.instudy.com Its introduction with the correct stereochemistry is a critical step.

Two primary strategies are employed:

Chiral Pool Synthesis : The synthesis can start from a known chiral molecule that already contains the required stereocenter. This chiral starting material is then elaborated to the final product, transferring its stereochemistry.

Asymmetric Reduction : A more common and flexible approach is the late-stage stereoselective reduction of a ketone precursor, docosa-6,9-dien-11-one. This can be achieved using various chiral reducing agents.

MethodReagent/SystemOutcome
Asymmetric Reduction CBS Catalyst (Corey-Bakshi-Shibata)Enantioselective reduction of the ketone to the corresponding (S) or (R)-alcohol.
Asymmetric Transfer Hydrogenation Noyori-type catalysts (e.g., RuCl(p-cymene)[(S,S)-TsDPEN])Stereoselective reduction using a hydrogen source like isopropanol (B130326) or formic acid.
Enzymatic Reduction Ketoreductases (KREDs)Highly enantioselective reduction under mild, aqueous conditions.

Chemoenzymatic and Biocatalytic Synthesis of this compound and its Stereoisomers

Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. semanticscholar.orgnih.govbeilstein-journals.org This approach is particularly valuable for creating chiral molecules like this compound under environmentally benign conditions. nih.gov

The key application of biocatalysis in this synthesis is the stereoselective creation of the C11 hydroxyl group.

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) : These enzymes can reduce the precursor ketone, docosa-6,9-dien-11-one, to a single enantiomer of the alcohol with exceptionally high enantiomeric excess (>99% ee). researchgate.net By selecting the appropriate enzyme (many are commercially available in screening kits), either the (S) or (R)-stereoisomer can be produced. nih.gov

Lipases : Lipases can be used for the kinetic resolution of a racemic mixture of this compound. In this process, the enzyme selectively acylates one enantiomer, allowing the unreacted enantiomer (the alcohol) and the acylated enantiomer (the ester) to be separated chromatographically.

Hydratases : In some instances, oleate (B1233923) hydratases can be used to stereoselectively add water across a double bond to form a chiral alcohol, offering a direct route from an alkene precursor. nih.gov

Synthesis of Structural Analogs and Isomers of this compound

The synthetic routes developed for this compound are often flexible and can be adapted to produce a variety of structural analogs and isomers. This modularity is crucial for structure-activity relationship (SAR) studies.

Varying Chain Length : By using different alkyl halides or phosphonium salts in the coupling and olefination steps, the length of the carbon chains on either side of the dienol core can be easily modified. For instance, using nonyltriphenylphosphonium bromide instead of a longer chain equivalent would yield a C20 analog.

Altering Double Bond Position and Geometry : The position of the diene system can be changed by redesigning the precursor fragments. The stereochemistry of the double bonds can be systematically varied between E and Z by choosing the appropriate olefination conditions (e.g., standard Wittig vs. Schlosser modification, or standard HWE vs. Still-Gennari). nih.gov

Modifying the Hydroxyl Group Position : Shifting the position of the hydroxyl group involves redesigning the initial fragments to place the precursor ketone or other functional group at a different carbon atom along the chain.

This synthetic flexibility allows for the creation of a library of related compounds, which is essential for probing their biological functions and potential applications.

Comparison of Synthetic Efficiencies, Selectivities, and Yields

A critical aspect in the synthesis of dienes and dienols is stereoselectivity, as the geometry of the double bonds significantly influences the molecule's physical and biological properties. nih.gov Many modern synthetic methods focus on achieving high levels of control over this aspect. nih.gov

Below is a comparative analysis of various synthetic strategies applicable to the synthesis of this compound and its analogs, based on findings from related chemical literature.

Synthetic StrategyPrimary ApplicationSelectivity ProfileTypical YieldsEfficiency Considerations
Transition-Metal-Catalyzed Cross-Coupling Construction of 1,3-dienes from pre-functionalized alkenyl partners. nih.govHigh Stereoselectivity : The geometry of the resulting diene is determined by the predefined stereochemistry of the reactants. nih.gov Can be highly regioselective.Good to ExcellentCan require multi-step preparation of starting materials. Catalyst choice is crucial and can be expensive. Reaction conditions are often mild. nih.gov
Olefin Metathesis Formation of C=C bonds, including cross-metathesis to form dienes or Ring-Closing Metathesis (RCM) for cyclic analogs. nih.govVariable Stereoselectivity : Often produces a mixture of E/Z isomers, though catalysts for selective synthesis are available. Regioselectivity depends on substrate and catalyst.Moderate to HighGenerally efficient in terms of atom economy. Sensitive to functional groups and impurities. Requires specialized, often expensive, ruthenium or molybdenum catalysts.
Titanocene(II)-Promoted Cross-Coupling Regio- and stereoselective synthesis of 1,4-dienes from alkenyl sulfones and allenes. nih.govHigh Regio- and Stereoselectivity : Preferential formation of E,Z-dienes has been observed in specific reactions. nih.govGoodOffers a specific route to 1,4-dienes, which could be precursors. The methodology is somewhat specialized.
Biocatalysis (e.g., Lipoxygenase) Oxidation of polyunsaturated fatty acids to form hydroperoxy or hydroxy derivatives with conjugated diene or triene systems. researchgate.netHigh Stereo- and Regioselectivity : Enzymes like soybean lipoxygenase can catalyze double dioxygenations at specific positions, leading to products with defined stereochemistry (e.g., 11E,13Z,15E configuration). researchgate.netVariableOperates under very mild, environmentally friendly conditions (aqueous buffer, room temperature). Substrate specificity can be high. Yields can be lower than traditional chemical methods and purification can be complex.
Hafnium-Catalyzed Cyclocondensation Synthesis of macrodiolides containing 1Z,5Z-diene fragments from dienic acids and diols. mdpi.comHigh Stereoselectivity : Preserves the Z-configuration of the diene fragments in the final macrocycle. mdpi.com67–76% mdpi.comEffective for synthesizing complex macrocyclic structures. The reaction can be slow (e.g., 18 hours). mdpi.com
Reduction of Fatty Acid Esters Synthesis of fatty alcohols from fatty acid methyl esters (FAMEs).High Chemoselectivity : Methods using NaBH₄/Al₂O₃ can selectively reduce the ester group (C=O) while preserving existing double bonds (C=C) in the carbon chain. mdpi.comUp to 93% mdpi.comCan be performed under mild, hydrogen-free conditions. The reaction rate and yield can be affected by steric hindrance from the carbon chain length. mdpi.com

Detailed Research Findings:

Transition-Metal Catalysis: Cross-coupling reactions are a foundational method for stereoselectively constructing 1,3-diene systems. nih.gov By using alkenyl partners with pre-set double bond geometries, the stereochemistry of the final product can be precisely controlled. For instance, the dehalogenative homocoupling of alkenyl bromides on a copper surface has been shown to produce (E)-dienes with good yields and high stereoselectivity, although this specific method is limited to symmetric dienes. nih.gov

Biocatalytic Routes: For complex polyunsaturated alcohols, biocatalysis offers exceptional selectivity. For example, soybean lipoxygenase (sLOX) can directly oxidize docosahexaenoic acid (DHA) in a one-step process to form 10,17-dihydro(pero)xydocosahexa-4Z,7Z,11E,13Z,15E,19Z-enoic acid. researchgate.net This reaction demonstrates the power of enzymes to create complex structures with specific stereochemistry under mild conditions, which would be challenging to achieve through traditional organic synthesis.

Synthesis from Natural Oils: Many polyunsaturated alcohols and their precursors can be derived from natural sources like seed oils. google.comresearchgate.net A common strategy involves the reduction of fatty acids or their esters. Modern methods aim for higher efficiency and milder conditions. For example, a chemoenzymatic two-step process involving lipase-catalyzed esterification followed by ruthenium-catalyzed hydrogenation can produce fatty alcohols at lower temperatures (60-100 °C) and pressures (35 bar) compared to traditional industrial processes. rsc.org Another approach uses alumina-supported NaBH₄ to reduce fatty acid methyl esters, achieving high yields and 100% selectivity for the alcohol, while importantly preserving the C=C double bonds of the unsaturated chain. mdpi.com

Stereoselective Synthesis of Dienic Macrocycles: Research into macrocyclic compounds has led to efficient methods for creating complex molecules containing diene diols. A hafnium(IV) triflate-catalyzed intermolecular cyclocondensation of a dienedioic acid with a diene diol has been used to synthesize tetraenoic macrodiolides in good yields (67–76%). mdpi.com This demonstrates a highly stereoselective approach where the Z,Z-diene fragments are incorporated without isomerization. mdpi.com

Biosynthetic Pathways and Metabolic Transformations of Docosa 6,9 Dien 11 Ol

Elucidation of Biosynthetic Precursors and Intermediates

The biosynthesis of long-chain polyunsaturated fatty acids, the direct precursors to unsaturated fatty alcohols like Docosa-6,9-dien-11-ol, originates from the central metabolite, acetyl-CoA. Through the action of acetyl-CoA carboxylase, acetyl-CoA is converted to malonyl-CoA, the primary building block for fatty acid chain elongation nih.govnih.gov.

The initial fatty acid synthesis is carried out by the fatty acid synthase (FAS) complex, which iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain, typically resulting in the formation of palmitic acid (C16:0) or stearic acid (C18:0) nih.gov. These saturated fatty acids serve as the foundational precursors for longer and more unsaturated fatty acids.

The key intermediates in the proposed pathway to this compound would be a series of elongated and desaturated fatty acids. Starting from a common C18 fatty acid like oleic acid (C18:1Δ9), a sequence of elongation and desaturation reactions would be necessary to produce the C22 backbone with double bonds at the Δ6 and Δ9 positions relative to the carboxyl end. However, the position of the double bonds in this compound suggests a pathway likely involving specific desaturases acting on a C22 saturated fatty acid precursor.

A plausible biosynthetic route would involve the elongation of a shorter saturated fatty acid to behenic acid (C22:0). This very-long-chain saturated fatty acid would then undergo sequential desaturation reactions to introduce the double bonds at the 6th and 9th positions. The resulting docosadienoic acid would be the immediate precursor to this compound.

Table 1: Putative Precursors and Intermediates in this compound Biosynthesis

Compound NameChemical FormulaRole
Acetyl-CoAC23H38N7O17P3SPrimary building block
Malonyl-CoAC24H38N7O19P3SExtender unit for fatty acid synthesis
Palmitic acidC16H32O2Product of initial fatty acid synthesis
Stearic acidC18H36O2Product of initial fatty acid synthesis
Behenic acidC22H44O2Elongated C22 saturated fatty acid precursor
Docosa-6,9-dienoic acidC22H38O2Immediate fatty acid precursor to this compound

Identification and Characterization of Enzymes Involved in this compound Biosynthesis

The conversion of basic precursors into the final this compound molecule is catalyzed by a suite of specific enzymes. These include fatty acid synthases, elongases, desaturases, and reductases.

The initial synthesis of saturated fatty acid precursors is carried out by fatty acid synthase (FAS) systems nih.gov. Following the creation of a C16 or C18 fatty acid by FAS, further elongation to the C22 length required for this compound is performed by a series of enzymes known as fatty acid elongases (ELO) nih.gov. These elongase systems are typically located in the endoplasmic reticulum and sequentially add two-carbon units to the growing acyl-CoA chain. The synthesis of very-long-chain fatty acids (VLCFAs), such as behenic acid (C22:0), is dependent on the activity of specific elongases that can accommodate longer acyl chains wikipedia.org.

Once the C22 backbone is formed, the introduction of double bonds at the 6th and 9th positions is catalyzed by fatty acid desaturases (FADS). These enzymes are typically membrane-bound and utilize molecular oxygen and reducing equivalents (such as NADH or NADPH) to introduce a double bond at a specific position in the fatty acyl chain. The formation of a di-unsaturated fatty acid like docosa-6,9-dienoic acid would require the sequential action of a Δ9-desaturase and a Δ6-desaturase, or a single bifunctional desaturase. The order of these reactions can vary between different organisms.

The final step in the biosynthesis of this compound is the reduction of the corresponding fatty acid, docosa-6,9-dienoyl-CoA, to the alcohol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR) nih.govfrontiersin.org. These enzymes typically use NADPH as a reductant to convert the thioester linkage of the acyl-CoA to a primary alcohol.

Table 2: Key Enzymes in the Proposed Biosynthesis of this compound

Enzyme ClassSpecific Enzyme (Putative)Function
Fatty Acid Synthase (FAS)FAS complexSynthesis of initial C16/C18 saturated fatty acids
Fatty Acid Elongase (ELO)ELOVL family enzymesElongation of fatty acids to C22
Fatty Acid Desaturase (FADS)Δ9-desaturase, Δ6-desaturaseIntroduction of double bonds at the 6 and 9 positions
Fatty Acyl-CoA Reductase (FAR)FAR family enzymesReduction of docosa-6,9-dienoyl-CoA to this compound

Genetic and Molecular Regulation of Biosynthetic Gene Clusters

The biosynthesis of fatty acids and their derivatives is a tightly regulated process at the genetic and molecular level. The genes encoding the enzymes involved in the synthesis of long-chain unsaturated fatty alcohols are often organized in biosynthetic gene clusters, allowing for coordinated expression.

The expression of these genes is controlled by a network of transcription factors that respond to various cellular signals, including the availability of precursors, the cellular energy status, and the presence of fatty acids themselves. In many organisms, transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs) play a crucial role in regulating the expression of genes involved in fatty acid synthesis and metabolism plos.org.

For instance, SREBPs can activate the transcription of genes encoding acetyl-CoA carboxylase and fatty acid synthase, thereby promoting the initial steps of fatty acid synthesis. Similarly, the expression of elongase and desaturase genes is often regulated by specific transcription factors that can sense the levels of different fatty acid species within the cell, ensuring a balanced production of various saturated and unsaturated fatty acids plos.org. The regulation of fatty acyl-CoA reductase expression is also critical for controlling the final step in fatty alcohol production.

Metabolic Fate and Catabolism of this compound in Biological Systems

Once synthesized, this compound can have several metabolic fates within a biological system. It may be incorporated into more complex lipids, such as wax esters, or it may be targeted for degradation to generate energy.

The catabolism of long-chain fatty alcohols typically begins with their oxidation back to the corresponding fatty aldehyde, a reaction that can be catalyzed by a long-chain-alcohol oxidase or a fatty alcohol dehydrogenase wikipedia.org. The resulting fatty aldehyde is then further oxidized to the corresponding fatty acid, docosa-6,9-dienoic acid, by a fatty aldehyde dehydrogenase nih.gov.

This newly formed docosa-6,9-dienoic acid can then enter the β-oxidation pathway for complete degradation. The presence of double bonds at the 6th and 9th positions requires the action of auxiliary enzymes, such as isomerases and reductases, to reconfigure the double bonds into a form that can be processed by the core β-oxidation enzymes youtube.com. Ultimately, the fatty acid is broken down into acetyl-CoA units, which can then enter the citric acid cycle for energy production or be used for other biosynthetic purposes. Studies on the metabolism of other very-long-chain polyunsaturated fatty acids have shown that they can be efficiently oxidized in peroxisomes nih.govnih.gov.

Chemical Reactivity and Derivatization of Docosa 6,9 Dien 11 Ol

Reactions at the Hydroxyl Moiety of Docosa-6,9-dien-11-ol

The secondary hydroxyl group is a versatile site for chemical modification, allowing for the introduction of various functional groups through several key reactions.

Esterification: The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid, or a multi-valent metal salt. The use of catalysts like zirconyl chloride has been shown to be effective for the direct condensation of equimolar amounts of long-chain carboxylic acids and alcohols. These reactions are valuable for modifying the polarity and physical properties of the molecule. For instance, esterification with long-chain fatty acids can produce wax-like esters.

Etherification: The formation of ethers from this compound can be achieved through several synthetic routes. Acid-catalyzed etherification with other alcohols or alkenes is a common method. For example, heterogeneous catalysts like zeolites have been used for the etherification of biomass-derived alcohols with alkenes. Reductive etherification, which involves the reaction of the alcohol with an aldehyde or ketone in the presence of a reducing agent, provides another pathway to synthesize a variety of ethers.

Reaction TypeReagents/CatalystsProduct
EsterificationCarboxylic acid (e.g., R-COOH), Acid catalyst (e.g., H₂SO₄)Docosa-6,9-dien-11-yl ester
EtherificationAlcohol (e.g., R-OH), Acid catalystDocosa-6,9-dien-11-yl ether
Reductive EtherificationAldehyde/Ketone, Reducing agent (e.g., H₂), CatalystDocosa-6,9-dien-11-yl ether

Oxidation: As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone, yielding docosa-6,9-dien-11-one. This transformation can be accomplished using various oxidizing agents, including chromium-based reagents like chromic acid (Jones reagent) or pyridinium (B92312) chlorochromate (PCC). Milder oxidants such as the Dess-Martin periodinane can also be employed for this conversion under standard conditions. Further oxidation, which would require the cleavage of a carbon-carbon bond, is not readily achieved under typical conditions.

Reduction: The hydroxyl group can be removed through a deoxygenation reaction to yield the corresponding alkane, docosa-6,9-diene. This reduction is generally a two-step process where the alcohol is first converted into a better leaving group, such as a tosylate, which is then displaced by a hydride ion from a reducing agent like lithium aluminum hydride (LiAlH₄). Direct reduction of alcohols to alkanes can be challenging, but some methods using reagents like chlorodiphenylsilane in the presence of a catalyst have been developed for secondary alcohols.

Reaction TypeReagents/CatalystsProduct
OxidationCrO₃/H₂SO₄ (Jones reagent), PCC, Dess-Martin periodinaneDocosa-6,9-dien-11-one
Reduction (Deoxygenation)1. TsCl, pyridine; 2. LiAlH₄Docosa-6,9-diene

The hydroxyl moiety of this compound serves as a convenient handle for the synthesis of various conjugates and prodrugs. The prodrug approach is a strategy used to modify the physicochemical properties of a molecule.

Ester linkages are commonly employed in the formation of prodrugs from alcohol-containing molecules. For instance, this compound could be esterified with a biologically active carboxylic acid to create a lipophilic prodrug. Another approach is the synthesis of phosphoramidate (B1195095) prodrugs, which can be achieved through a transesterification reaction with diphenyl phosphoramidates. This method is noted for its mild reaction conditions and good functional group tolerance.

The formation of conjugates can also be achieved through the hydroxyl group. For example, conjugate addition of alcohols to activated alkenes, such as α,β-unsaturated ketones, can lead to the formation of new carbon-oxygen bonds, although this is more common for simpler alcohols.

Derivative TypeSynthetic StrategyPotential Moiety to be Added
Ester ProdrugEsterificationA biologically active carboxylic acid
Phosphoramidate ProdrugTransesterification with a phosphoramidate donorAn amino acid ester and an aryl group
Ether ConjugateConjugate addition to an activated alkeneAn α,β-unsaturated carbonyl compound

Transformations of the Alkene Moieties in this compound

The two carbon-carbon double bonds at the C-6 and C-9 positions are susceptible to a range of addition reactions, allowing for further functionalization of the carbon backbone.

Hydrogenation: The double bonds in this compound can be reduced to single bonds through catalytic hydrogenation. This process typically involves the use of hydrogen gas and a metal catalyst, such as nickel, palladium, or platinum. Complete hydrogenation will yield the saturated alcohol, docosan-11-ol. Partial hydrogenation is also possible, which could lead to a mixture of mono-unsaturated alcohols. The hydrogenation of unsaturated fatty acids and their derivatives is a well-established industrial process.

Halogenation: Halogens, such as bromine (Br₂) or chlorine (Cl₂), can add across the double bonds of the alkene moieties to form dihalogenated derivatives. The reaction with polyunsaturated fatty acids can lead to complex mixtures of halogenated products. This reaction proceeds via an electrophilic addition mechanism.

Reaction TypeReagents/CatalystsProduct
HydrogenationH₂, Metal catalyst (e.g., Ni, Pd, Pt)Docosan-11-ol (fully saturated)
HalogenationX₂ (where X = Cl, Br)6,7,9,10-Tetrahalodocosan-11-ol

Epoxidation: The double bonds can be converted to epoxide rings through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a syn addition, meaning the oxygen atom adds to the same face of the double bond. In a molecule with multiple non-conjugated double bonds, such as this compound, mono- or di-epoxides can be formed depending on the stoichiometry of the reagents. The more electron-rich (more substituted) double bond may react preferentially.

Dihydroxylation: The alkene groups can be converted into vicinal diols (two hydroxyl groups on adjacent carbons) through dihydroxylation. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant. This reaction proceeds through a cyclic intermediate. Anti-dihydroxylation can be accomplished by first forming an epoxide and then subjecting it to acid-catalyzed ring-opening with water.

Reaction TypeReagents/CatalystsStereochemistryProduct (at one double bond)
Epoxidationm-CPBASyn additionAn epoxide
Syn-dihydroxylation1. OsO₄ (catalytic), NMO; 2. NaHSO₃Syn additionA vicinal diol
Anti-dihydroxylation1. m-CPBA; 2. H₃O⁺Anti additionA vicinal diol

Cycloaddition and Rearrangement Reactions

There is no available scientific literature describing the participation of this compound in cycloaddition or rearrangement reactions. Cycloaddition reactions, such as the Diels-Alder reaction, are fundamental for the formation of cyclic structures. chemistrytalk.orgmasterorganicchemistry.comresearchgate.netstudy.com Similarly, rearrangement reactions, which involve the reorganization of a molecule's carbon skeleton, are a broad class of reactions in organic chemistry. However, no studies have been published that detail these specific reaction types for this compound.

Mechanistic Studies of this compound Transformations

No mechanistic studies concerning the chemical transformations of this compound have been reported in the scientific literature. Such studies are crucial for understanding the step-by-step processes of chemical reactions, including the movement of electrons and the formation of intermediates. Without experimental or computational data, the reaction mechanisms for this specific compound remain unelucidated.

Design and Synthesis of Chemically Modified this compound Derivatives for Specific Research Probes

There is no information available regarding the design, synthesis, or application of chemically modified derivatives of this compound for use as research probes. The development of such derivatives is a common strategy in medicinal chemistry and chemical biology to investigate biological processes. However, the absence of foundational research on this compound means that no such specialized probes have been created or reported.

Biological Roles and Mechanistic Insights of Docosa 6,9 Dien 11 Ol Excluding Human Clinical Data

Molecular Mechanisms of Action in In Vitro Cellular Systems (Non-Human)

Comprehensive studies detailing the specific molecular interactions of Docosa-6,9-dien-11-ol in non-human in vitro cellular systems are not extensively available in the current scientific literature. The exploration of its direct effects on cellular components remains a developing area of research.

Receptor Interactions and Ligand Binding Studies

There is currently no specific research available that details the receptor interactions or ligand binding properties of this compound. The identification of specific cellular receptors that bind to this compound would be a critical step in elucidating its signaling pathways and physiological functions.

Enzyme Modulation and Inhibition Kinetics

Information regarding the modulation of specific enzymes by this compound and the kinetics of such inhibition or activation is not presently documented. Understanding these interactions would provide insight into its potential metabolic or regulatory roles.

Membrane Interactions and Cellular Signaling Pathways

The direct impact of this compound on the properties of cellular membranes and its involvement in specific cellular signaling pathways have not been specifically investigated. As a lipid molecule, it is plausible that it could influence membrane fluidity or interact with membrane-bound proteins, but experimental evidence is lacking.

Functional Roles in Model Organisms and Non-Human In Vivo Systems

The in vivo functions of this compound are largely inferred from its presence in Eisenia fetida and by drawing parallels with structurally similar compounds found in other organisms.

Ecological Roles (e.g., Pheromonal Activity, Chemotaxis)

While this compound has been identified in Eisenia fetida, its specific ecological role for this organism has not been determined. However, compounds with similar chemical structures, such as other long-chain unsaturated alcohols, are known to function as pheromones in various insect species. For instance, (6Z,9Z)-heneicosadien-11-ol and its enantiomers have been identified as major sex pheromone components in the female tussock moth, Orgyia detrita. This suggests a potential, though unconfirmed, role for this compound in chemical communication, such as aggregation, alarm signaling, or reproduction within Eisenia fetida populations. Further research is required to investigate whether this compound exhibits pheromonal activity or influences chemotactic behavior in earthworms or other soil-dwelling organisms.

Developmental Biology and Physiological Regulation in Lower Organisms

There is no direct scientific evidence to date that describes the role of this compound in the developmental biology or physiological regulation of Eisenia fetida or any other lower organisms. The study of its potential effects on processes such as growth, reproduction, and metabolic regulation remains an open area for future research.

Interaction with Other Biomolecules and Lipid Signaling Networks

Lipids and their derivatives, including long-chain unsaturated alcohols, are integral components of cellular membranes and play crucial roles in signaling pathways longdom.org. The interaction of these molecules with other biomolecules, particularly within the cell membrane, can modulate cellular functions.

The introduction of alcohols into cellular membranes can lead to adaptive changes in the lipid composition of the membrane. For instance, bacteria like Escherichia coli alter their fatty acid composition when grown in the presence of alcohols, a response to the direct physicochemical interaction of the alcohols with the membrane asm.orgresearchgate.net. Unsaturated fatty acids, in particular, can influence membrane fluidity and the function of membrane-embedded proteins like enzymes and receptors sci-hub.box.

Lipid signaling pathways are complex networks that regulate numerous cellular processes, including inflammation, cell growth, and apoptosis longdom.orgnih.gov. Signaling lipids, such as fatty acids, eicosanoids, and sphingolipids, are generated in response to various stimuli and can act as second messengers longdom.orgnih.gov. Docosahexaenoic acid (DHA), a 22-carbon polyunsaturated fatty acid, is a well-known precursor to a variety of signaling molecules that are crucial for inflammation resolution and neuroprotection qiagen.com.

While specific signaling pathways involving this compound have not been elucidated, its structural similarity to other biologically active lipids suggests it could participate in lipid signaling. It could potentially be a substrate for enzymes that produce signaling molecules or could directly interact with and modulate the activity of membrane proteins. The presence of double bonds and a hydroxyl group provides reactive sites for enzymatic modification, potentially leading to the formation of novel signaling molecules.

The interaction of long-chain alcohols with membrane proteins can also directly affect their function. For example, the activity of membrane-bound ATPases can be inhibited by long-chain unsaturated fatty acids and, to a lesser extent, by aliphatic alcohols ukrbiochemjournal.org. This indicates that compounds like this compound could modulate the function of ion pumps and other membrane-associated enzymes.

Analytical Methodologies for Detection and Quantification of Docosa 6,9 Dien 11 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of lipids like Docosa-6,9-dien-11-ol, providing the necessary separation from other structurally similar compounds. Gas chromatography, high-performance liquid chromatography, and supercritical fluid chromatography are the most prominent techniques employed.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids and their derivatives. mdpi.commdpi.com For a non-volatile compound like this compound, a derivatization step is essential to convert the alcohol into a more volatile and thermally stable compound suitable for GC analysis. mdpi.com The development of a robust GC-MS method involves optimizing several parameters to achieve good separation and sensitive detection.

Method development typically includes:

Column Selection : A mid-polarity capillary column, such as an Agilent HP-5MS-UI (30 m × 0.25 mm × 0.25 μm), is often suitable for separating fatty acid derivatives. mdpi.com

Temperature Programming : A programmed temperature gradient is crucial for separating compounds with different volatilities. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature to elute the analytes, and then increase further to clean the column. mdpi.com

Injector and Detector Parameters : Splitless injection is commonly used for trace analysis to maximize the amount of analyte reaching the column. mdpi.com The mass spectrometer is operated in either scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and specificity. nih.govnih.gov

Validation of the method ensures its reliability, and key parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net For related fatty acids, calibration curves have shown excellent linearity with correlation coefficients (r²) greater than 0.99. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized Long-Chain Unsaturated Alcohols

ParameterConditionPurpose
GC System Agilent Gas ChromatographProvides separation of analytes.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)Stationary phase for separating medium to low polarity compounds.
Carrier Gas HeliumInert gas to carry sample through the column.
Injection Mode SplitlessMaximizes transfer of analyte to the column for trace analysis.
Injector Temp. 280°CEnsures rapid volatilization of the sample.
Oven Program 100°C (2 min), then 15°C/min to 180°C, then 5°C/min to 250°C, then 20°C/min to 320°C (hold 12 min) mdpi.comOptimized temperature gradient to separate compounds based on boiling points.
MS System Quadrupole Mass SpectrometerDetects and identifies compounds by their mass-to-charge ratio.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization technique that creates reproducible fragment patterns.
Detection Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for target analytes by monitoring specific ions.

High-performance liquid chromatography (HPLC) is an alternative to GC that often does not require derivatization, reducing sample preparation time and avoiding potential degradation of thermally sensitive compounds. unco.eduresearchgate.net The separation is typically achieved using a reversed-phase column, such as a C18 or C30 column. nih.govnih.gov

Different detection modes can be coupled with HPLC for the analysis of this compound:

UV Detection : Since long-chain alcohols lack a strong native chromophore, direct UV detection has low sensitivity. unco.edu Derivatization with a UV-active label can overcome this limitation.

Evaporative Light Scattering Detection (ELSD) : ELSD is a universal detector for non-volatile analytes and does not require the analyte to have a chromophore, making it suitable for lipids. Its response is dependent on the mass of the analyte.

Charged Aerosol Detection (CAD) : Like ELSD, CAD is a mass-based detector that provides a universal response for all non-volatile analytes, offering consistent response independent of chemical structure. It is known for its sensitivity and wide dynamic range without the need for derivatization. thermofisher.com

Mass Spectrometry (MS) : Coupling HPLC with MS (LC-MS) provides high selectivity and sensitivity, allowing for both quantification and structural confirmation. nih.gov

Table 2: Example HPLC Conditions for Lipid Separation

ParameterConditionRationale
HPLC System UHPLC SystemProvides high-resolution separation.
Column Reversed-Phase C18 (e.g., 15 cm x 2.1 mm)Standard for separating lipids based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water nih.govAllows for the elution of a wide range of lipids with varying polarities.
Flow Rate 0.5 mL/minTypical analytical flow rate for high-resolution separation.
Detector Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)CAD for universal quantification without standards; MS for high sensitivity and specificity.

Supercritical fluid chromatography (SFC) is an emerging "green" technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC combines some of the advantages of both GC and HPLC. It is faster than HPLC due to the low viscosity of the mobile phase and can be used at lower temperatures than GC, which is beneficial for analyzing thermally labile compounds. mdpi.comnih.gov SFC is well-suited for the separation of lipids, including isomers. mdpi.comnih.gov The technique can be coupled with various detectors, including flame ionization detection (FID), UV, and mass spectrometry (MS). mdpi.com Its application in the pharmaceutical industry for chiral separations highlights its high efficiency and resolving power. mdpi.com

Sample Preparation and Derivatization Strategies for this compound Analysis

Effective sample preparation is critical for accurate analysis, as it involves extracting the analyte from the sample matrix and removing interferences. For complex biological matrices like plasma or tissue, this often begins with lipid extraction using a method like Folch or Bligh-Dyer.

Derivatization is a key strategy employed to enhance the analytical properties of target compounds.

For GC-MS Analysis : The primary goal is to increase volatility and thermal stability. The hydroxyl group of this compound can be converted into a less polar, more volatile ether. Silylation, which involves reacting the alcohol with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether, is a common and effective method.

For HPLC Analysis : Derivatization can be used to attach a chromophoric or fluorophoric tag to the molecule, significantly enhancing detection sensitivity with UV or fluorescence detectors. unco.eduresearchgate.net Reagents such as 9-chloromethyl-anthracene have been investigated for labeling fatty acids for sensitive fluorescence detection. unco.edu For LC-MS, derivatization can be employed to improve ionization efficiency. mdpi.com Reagents that introduce a permanently charged group can increase sensitivity by several orders of magnitude. mdpi.com

Advanced Hyphenated Techniques for Complex Biological Matrices

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing trace amounts of compounds in complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex matrices due to its exceptional sensitivity and selectivity. mdpi.commdpi.com The technique utilizes a triple quadrupole mass spectrometer, which can operate in Multiple Reaction Monitoring (MRM) mode.

In an MRM experiment:

The first quadrupole (Q1) is set to select the precursor ion (the molecular ion or a characteristic adduct of the analyte).

The selected ion is fragmented in the second quadrupole (Q2), the collision cell.

The third quadrupole (Q3) is set to select a specific, characteristic fragment ion (product ion).

This process creates a highly specific mass transition (precursor → product) that is unique to the target analyte, effectively filtering out background noise and co-eluting matrix components. nih.gov Method development involves optimizing the mobile phase to achieve good chromatographic separation and tuning the mass spectrometer parameters (e.g., collision energy, cone voltage) to maximize the signal for the specific MRM transition. nih.gov The use of stable isotope-labeled internal standards is recommended for the most accurate quantification, as they can correct for matrix effects and variations in sample recovery. nih.gov

Table 3: Hypothetical MRM Transitions for LC-MS/MS Analysis of Derivatized this compound

AnalyteDerivatization ReagentPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
This compoundAMPP (Charge-reversal tag) nih.gov[Calculated Mass][Hypothetical Fragment 1][Optimized Value]
This compoundAMPP (Charge-reversal tag) nih.gov[Calculated Mass][Hypothetical Fragment 2][Optimized Value]

Note: The specific m/z values and collision energies would need to be determined experimentally.

GCxGC-MS for Enhanced Resolution

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) stands as a powerful analytical tool for the detailed characterization of complex lipid samples, which may contain this compound. labrulez.com This technique provides a significant enhancement in peak capacity and resolution compared to conventional one-dimensional GC, which is particularly advantageous when analyzing intricate biological or environmental matrices where co-elution of isomers or compounds with similar volatility can occur. labrulez.comchromatographyonline.com

The principle of GCxGC involves the sequential use of two capillary columns with different stationary phase selectivities, connected by a modulator. The modulator traps, concentrates, and re-injects fractions of the eluent from the first-dimension column onto the second-dimension column. This process results in a structured two-dimensional chromatogram where chemically related compounds often appear in distinct clusters, facilitating identification.

For the analysis of this compound, a non-polar column (e.g., polydimethylsiloxane-based) is typically used in the first dimension to separate compounds based on their boiling points. A more polar column (e.g., polyethylene (B3416737) glycol or ionic liquid-based) is employed in the second dimension to achieve separation based on polarity. nih.gov This orthogonal separation mechanism effectively resolves isomeric and isobaric interferences from the target analyte.

Prior to GCxGC-MS analysis, derivatization of this compound is often necessary to increase its volatility and thermal stability. gerli.com Silylation, converting the hydroxyl group to a trimethylsilyl (TMS) ether, is a common and effective derivatization strategy for long-chain alcohols. gerli.comnih.gov This is typically achieved by reacting the sample extract with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). gerli.com

Mass spectrometry, particularly with a time-of-flight (TOF) detector, is frequently paired with GCxGC to provide the high data acquisition rates necessary to adequately sample the narrow peaks produced by the second-dimension column. Electron ionization (EI) is commonly used to generate reproducible mass spectra that can be compared against spectral libraries for identification.

ParameterConditionPurpose
First Dimension Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Separation based on boiling point/volatility.
Second Dimension Column1.5 m x 0.10 mm ID, 0.10 µm film thickness (e.g., DB-WAX)Orthogonal separation based on polarity.
Modulation Period6 sEnsures adequate sampling of first-dimension peaks.
Oven Temperature ProgramInitial 60°C, ramp to 300°C at 3°C/minElution of semi-volatile compounds.
Ionization ModeElectron Ionization (EI) at 70 eVGenerates reproducible fragmentation patterns for identification.
Mass AnalyzerTime-of-Flight (TOF)Provides high-speed data acquisition.
Derivatization ReagentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increases volatility and thermal stability of the analyte.

Quantitative Determination and Robustness Testing Protocols for this compound

Quantitative analysis of this compound by GC-MS or GCxGC-MS relies on the principles of stable isotope dilution or the use of an internal standard to ensure high accuracy and precision. nih.gov The method must be validated to demonstrate its suitability for the intended purpose, with robustness testing being a critical component of this validation. chromatographyonline.comdemarcheiso17025.com

Quantitative Determination:

The quantification of this compound involves creating a calibration curve using a series of standards of known concentrations. An internal standard, a structurally similar compound not present in the sample, is added to both the standards and the samples at a constant concentration. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate the calibration curve. science.gov

For this compound, a suitable internal standard would be a long-chain alcohol with a different chain length or degree of unsaturation, or a deuterated analog of the target molecule. The method's performance is evaluated based on several key parameters as defined by the International Council for Harmonisation (ICH) guidelines, including linearity, limit of detection (LOD), and limit of quantification (LOQ). chromatographyonline.comgavinpublishers.com

ParameterValueAcceptance Criteria
Linearity (R²)0.998R² ≥ 0.995
Range1 - 500 ng/mLDemonstrated linearity, accuracy, and precision within this range.
Limit of Detection (LOD)0.3 ng/mLSignal-to-noise ratio ≥ 3
Limit of Quantification (LOQ)1.0 ng/mLSignal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
Accuracy (% Recovery)96.8% - 103.5%Typically 80-120%
Precision (% RSD)< 5%RSD ≤ 15% (may vary by concentration)

Robustness Testing Protocols:

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.com For a GC-MS method for this compound, several parameters would be systematically varied to assess the impact on the analytical results, such as peak area, retention time, and calculated concentration. nih.govacs.org

The protocol involves analyzing a standard sample while making minor changes to parameters like the GC oven temperature ramp rate, injector temperature, and carrier gas flow rate. acs.org The results are then statistically analyzed to determine if any of the variations cause a significant change in the outcome.

Parameter VariedNominal ValueVariationEffect on Analyte Concentration (% Change)Effect on Retention Time (% Shift)
Injector Temperature250°C245°C-1.2%+0.1%
255°C+0.8%-0.1%
Oven Ramp Rate10°C/min9°C/min-0.5%+2.1%
11°C/min+0.3%-1.9%
Carrier Gas Flow Rate1.2 mL/min1.1 mL/min-1.5%+1.5%
1.3 mL/min+1.1%-1.3%

The results from robustness testing, as illustrated in the hypothetical data above, help to identify the critical parameters that must be carefully controlled during routine analysis to ensure the method's continued accuracy and reliability.

Theoretical and Computational Studies on Docosa 6,9 Dien 11 Ol

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of Docosa-6,9-dien-11-ol would involve identifying the molecule's most stable three-dimensional shapes, or conformers. Due to the flexibility of its long aliphatic chain and the presence of rotatable bonds, the molecule can adopt numerous conformations. Computational methods, such as molecular mechanics force fields, would be used to calculate the potential energy of different conformers, thereby identifying the low-energy, most probable structures.

Molecular dynamics (MD) simulations would provide a more dynamic picture of this compound's behavior over time. By simulating the motion of atoms in the molecule, MD can reveal how the molecule flexes, bends, and changes its shape in response to its environment (e.g., in a solvent or near a biological membrane). This information is crucial for understanding how the molecule might interact with other molecules.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, would provide a detailed description of the electronic structure of this compound. Methods like Density Functional Theory (DFT) could be employed to calculate properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

From these calculations, various reactivity descriptors can be derived. These descriptors, including ionization potential, electron affinity, electronegativity, and chemical hardness, help predict how this compound might behave in chemical reactions. For instance, regions of high electron density, such as around the hydroxyl group and the double bonds, would likely be sites for electrophilic attack.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict the spectroscopic properties of this compound from first principles. For example, quantum chemical calculations can simulate its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR spectrum would correspond to the stretching and bending of specific chemical bonds, while the calculated chemical shifts in the NMR spectrum would correspond to the magnetic environments of the different carbon and hydrogen atoms. These predicted spectra can be invaluable for interpreting experimental spectroscopic data and confirming the molecule's structure.

Molecular Docking and Ligand-Protein Interaction Modeling (Non-Human Biological Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a non-human biological context, one could use molecular docking to investigate how this compound might interact with a specific protein target, for example, an enzyme from a plant or fungus. The process involves placing the flexible ligand (this compound) into the binding site of the rigid protein receptor and using a scoring function to estimate the binding affinity.

Ligand-protein interaction modeling would then be used to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.govrsc.org This could reveal, for instance, that the hydroxyl group of this compound forms a hydrogen bond with a specific amino acid residue in the protein's active site. A detailed understanding of protein-ligand interactions is central to comprehending biology at the molecular level. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Human Biological Context)

Structure-Activity Relationship (SAR) studies involve qualitatively assessing how changes in the molecular structure of a compound affect its biological activity. For this compound, this could involve synthesizing analogs with modifications to the alkyl chain length, the position of the double bonds, or the hydroxyl group, and then testing their activity in a non-human biological assay.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical models that quantitatively correlate the structural properties of a series of compounds with their biological activity. For a set of molecules related to this compound, various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) would be calculated and used to build a predictive model. This model could then be used to estimate the activity of new, untested analogs, thereby guiding the design of more potent compounds for a specific non-human biological application.

Future Research Directions and Translational Perspectives for Docosa 6,9 Dien 11 Ol

Exploration of Novel Natural Sources and Sustainable Production Methods

Currently, there are no known natural sources of Docosa-6,9-dien-11-ol. Future research would need to begin with speculative screening of organisms, particularly those known to produce a diverse array of fatty alcohols and polyunsaturated lipids. This could include certain species of marine algae, fungi, or bacteria. The development of sustainable production methods would be entirely contingent on the discovery of a natural source or the development of a viable synthetic pathway. Biotechnological approaches, such as engineering microorganisms to produce the compound, would represent a long-term goal.

Development of Advanced Stereoselective Synthetic Methodologies

The synthesis of this compound has not been described in the scientific literature. Future synthetic chemists would face the challenge of controlling the stereochemistry of the alcohol at the 11-position and the geometry of the double bonds at the 6th and 9th positions. A potential, though purely hypothetical, retrosynthetic analysis might involve the coupling of smaller, stereochemically defined fragments. The development of such a synthesis would be a prerequisite for obtaining the pure compound needed for any further biological or analytical studies.

Deeper Elucidation of Complex Biological Pathways and Networks

Without any evidence of its natural occurrence or biological activity, the role of this compound in biological pathways is entirely unknown. Future research, once a supply of the compound is secured, could involve metabolomic studies to see if it is a transient intermediate in any known metabolic cascades. Its structural similarity to other signaling lipids might suggest a role in cellular communication, but this remains purely speculative.

Innovation in Analytical Techniques for Trace Analysis

No analytical methods have been developed specifically for the detection or quantification of this compound. Future work in this area would involve the development of sensitive and specific techniques, likely based on mass spectrometry coupled with gas or liquid chromatography. The creation of a certified analytical standard would be the first and most critical step, which in turn depends on a successful chemical synthesis.

Integration with Materials Science and Bioengineering Applications (excluding human therapeutic devices)

The potential for integrating this compound into materials science and bioengineering is, at present, a blank slate. The presence of both hydroxyl and alkene functionalities suggests theoretical possibilities for polymerization or for serving as a building block for novel biomaterials. However, without any knowledge of its physical or chemical properties, any proposed applications would be entirely conjectural.

Challenges and Opportunities in this compound Research for Industrial and Ecological Impact

The primary challenge in the study of this compound is its current obscurity. The lack of any foundational research means that significant investment in basic synthesis and discovery would be required before any potential industrial or ecological impact could be assessed. The opportunity lies in the potential for discovering a molecule with novel properties. Should this compound be found to possess unique biological activity or material characteristics, it could open up new avenues for innovation. Conversely, if it is found to be a byproduct of an industrial process, understanding its ecological fate would become an important area of study.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.